molecular formula C19H19N3O4 B12782390 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- CAS No. 84423-90-5

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)-

Cat. No.: B12782390
CAS No.: 84423-90-5
M. Wt: 353.4 g/mol
InChI Key: MGMNJJPFKAFENC-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two methoxyphenyl groups and a hydroxyethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazine Ring: Starting with precursors such as cyanuric chloride and appropriate amines.

    Introduction of Methoxyphenyl Groups: Through nucleophilic aromatic substitution reactions.

    Addition of Hydroxyethyl Group: Via alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyethyl group to a carbonyl group.

    Reduction: Reduction of the triazine ring or methoxy groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles like thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of polymers or other materials.

Mechanism of Action

The mechanism by which 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or modifying enzyme activity.

    Interaction with DNA/RNA: Affecting gene expression or replication.

    Pathway Modulation: Altering signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine Derivatives: Compounds with similar triazine rings but different substituents.

    Methoxyphenyl Compounds: Molecules containing methoxyphenyl groups.

    Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups.

Uniqueness

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- is unique due to the combination of its triazine ring, methoxyphenyl groups, and hydroxyethyl group. This unique structure may confer specific chemical reactivity and biological activity not seen in other compounds.

Properties

CAS No.

84423-90-5

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one

InChI

InChI=1S/C19H19N3O4/c1-25-15-7-3-13(4-8-15)17-18(14-5-9-16(26-2)10-6-14)21-22(11-12-23)19(24)20-17/h3-10,23H,11-12H2,1-2H3

InChI Key

MGMNJJPFKAFENC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCO

Origin of Product

United States

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